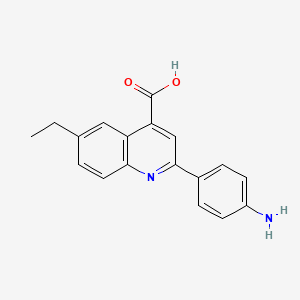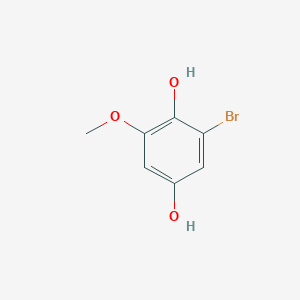
1,4-Benzenediol, 2-bromo-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,4-Benzenediol, 2-bromo-6-methoxy-” is a chemical compound with the molecular formula C7H7BrO3 . It is also known as 2-Bromo-6-methoxy-benzene-1,4-diol .
Molecular Structure Analysis
The molecular structure of “1,4-Benzenediol, 2-bromo-6-methoxy-” can be viewed using Java or Javascript . The molecular weight of this compound is 219.036 .Applications De Recherche Scientifique
Antibacterial Properties
1,4-Benzenediol, 2-bromo-6-methoxy- and its derivatives exhibit antibacterial properties. For instance, compounds derived from marine algae like Rhodomela confervoides have shown activity against various bacterial strains (Xu et al., 2003).
Synthesis Applications
This compound has been used in the synthesis of various chemical structures. For example, it played a role in the synthesis of (±)-4-isocymobarbatol (Tanaka & Oritani, 1995), and was involved in the synthesis and inhibition studies of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment (Huang Zhi-qiang, 2011)(https://consensus.app/papers/synthesis-protein-tyrosine-phosphatase-inhibition-cui/a7f03df69840517ab19dc994571069fe/?utm_source=chatgpt).
Photodynamic Therapy for Cancer
It has also found application in photodynamic therapy for cancer treatment. A study demonstrated the use of derivatives of this compound in zinc phthalocyanine, showing potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Electronics
In the field of molecular electronics, derivatives of 1,4-Benzenediol, 2-bromo-6-methoxy- are used as building blocks for molecular wires, which are crucial components in the development of electronic devices (Stuhr-Hansen et al., 2005).
Propriétés
IUPAC Name |
2-bromo-6-methoxybenzene-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRLMMCGTLUUHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404042 |
Source


|
| Record name | 1,4-Benzenediol, 2-bromo-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenediol, 2-bromo-6-methoxy- | |
CAS RN |
61654-67-9 |
Source


|
| Record name | 1,4-Benzenediol, 2-bromo-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)
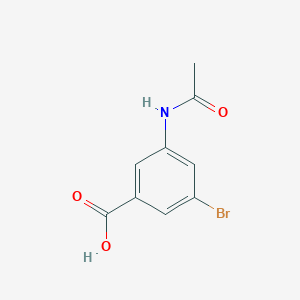
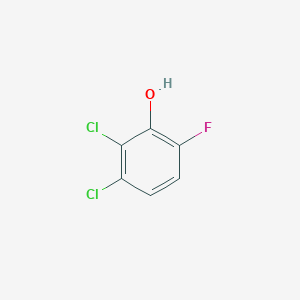
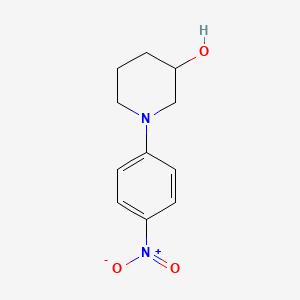
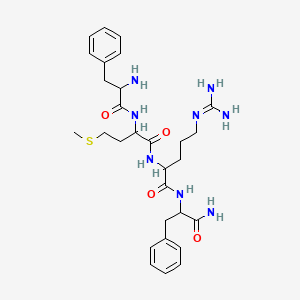
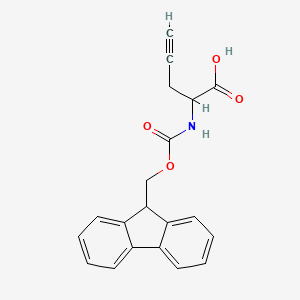
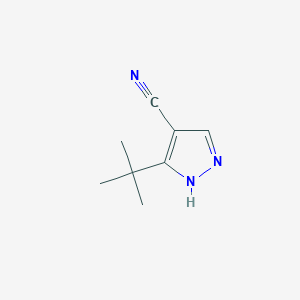
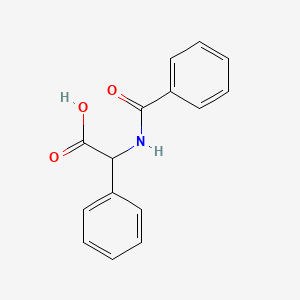
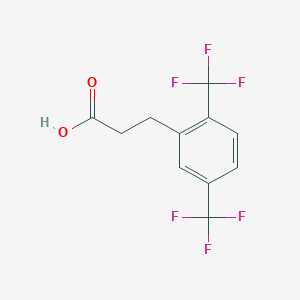
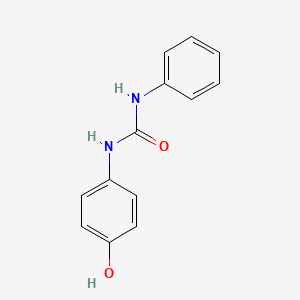
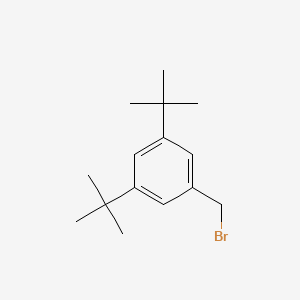
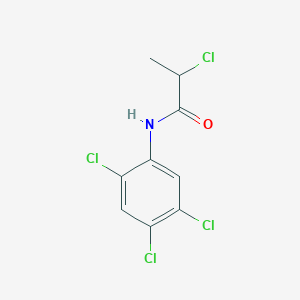
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)
